molecular formula C3H6O4 B1207378 Glyceric acid CAS No. 473-81-4

Glyceric acid

Cat. No. B1207378
CAS RN: 473-81-4
M. Wt: 106.08 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Glyceric acid synthesis has been approached through various chemical reactions, including esterification and transesterification. Sari et al. (2010) explored the synthesis of fatty acid esters with glycerol, identifying them as potential materials for thermal energy storage (Sari et al., 2010). Additionally, Climent et al. (2010) investigated the synthesis of glycerol carbonate by transesterification and carbonylation with urea, showcasing the role of acid–base pairs in the process (Climent et al., 2010).

Molecular Structure Analysis

The molecular structure of glyceric acid derivatives has been analyzed through various spectroscopic methods. Fukuoka et al. (2012) synthesized monoacyl glyceric acids, highlighting their structure and potential as bio-based surfactants (Fukuoka et al., 2012).

Chemical Reactions and Properties

Glyceric acid's reactivity and properties are pivotal in its chemical versatility. Habe et al. (2009) developed a method for the biotechnological production of glyceric acid from glycerol, offering insights into its production and potential applications (Habe et al., 2009).

Physical Properties Analysis

The physical properties of glyceric acid and its derivatives, such as melting temperatures and latent heats, were studied by Sari et al. (2010), providing valuable data for their application in energy storage (Sari et al., 2010).

Chemical Properties Analysis

The chemical properties of glyceric acid, including its oxidation and esterification reactions, were explored to understand its potential as a renewable resource for chemical synthesis. Zhou et al. (2008) reviewed the catalytic conversion of glycerol into valuable commodity chemicals, highlighting the versatility of glyceric acid in chemical transformations (Zhou et al., 2008).

Scientific Research Applications

Microbial Production from Glycerol

Glyceric acid (GA) has been investigated for its potential in biotechnological applications, particularly in the microbial production from glycerol. This research is significant in the context of the biodiesel and oleochemical industries, where surplus glycerol can be efficiently converted into GA. Strains of acetic acid bacteria like Gluconobacter frateurii and Acetobacter tropicalis have been optimized for high GA production, highlighting the possibility of mass-producing GA from glycerol feedstock using biotechnological processes (Habe et al., 2009).

Role in Metabolic Diseases

The determination of the configuration of glyceric acid in urine is crucial for diagnosing metabolic diseases like D-glyceric and L-glyceric acidurias. These rare inherited metabolic diseases have been studied using chiral liquid chromatography tandem mass spectrometry, which underscores the significance of glyceric acid in medical diagnostics (Rashed et al., 2002).

Electrodialytic Concentration from Fermentation Broth

Research has also been conducted on the recovery of glyceric acid from fermentation broth using a two-stage electrodialysis method. This process involves concentrating glycerate solutions and converting them into glyceric acid, showcasing an efficient method of GA recovery from bioprocesses (Habe et al., 2010).

Biotechnological Production and Applications

The biotechnological production of d-glyceric acid and its potential applications have been explored in recent studies. GA, found naturally in various plants, can be produced from glycerol using bacteria under aerobic conditions. These studies provide insights into the possible applications of GA, including in the pharmaceutical and biochemical industries (Habe et al., 2009).

Application in Bio-related Functional Materials

GA's application in bio-related functional materials has been reviewed, focusing on its potential in the field of skincare and protein aggregation protection. Research has delved into the positive effects of GA and its derivatives on skin cell viability and collagen production, as well as their protective effects against heat-induced protein aggregation (Sato, 2021).

Synthesis and Interfacial Properties

Studies on the synthesis and interfacial properties of monoacyl glyceric acids have revealed their potential as a new class of green surfactants. These bio-based surfactants, derived from glyceric acid, demonstrate superior surface-tension-lowering activity, highlighting their potential in various industrial applications (Fukuoka et al., 2012).

Safety And Hazards

Glyceric acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential risks including Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

Future Directions

The study suggests that molecules like glyceric acid could have been synthesized in molecular clouds and possibly in star-forming regions prior to their delivery to Earth via comets or meteorites . This could contribute to the building blocks of life, thus understanding how these molecules form in space is crucial for unraveling the mysteries of life’s origins .

properties

IUPAC Name

2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

43110-90-3 (mono-potassium salt)
Record name Glyceric acid
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DSSTOX Substance ID

DTXSID80861979
Record name Glyceric acid
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Molecular Weight

106.08 g/mol
Source PubChem
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Product Name

Glyceric acid

CAS RN

473-81-4, 600-19-1
Record name Glyceric acid
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Record name Glyceric acid
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Record name DL-Glyceric acid
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Record name Glyceric acid
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Record name Glyceric acid
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Record name GLYCERIC ACID
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Synthesis routes and methods I

Procedure details

The above-described catalyst may be used for liquid phase oxidation reactions. Examples of such reactions include the oxidation of alcohols and polyols to form aldehydes, ketones, and acids (e.g., the oxidation of 2-propanol to form acetone, and the oxidation of glycerol to form glyceraldehyde, dihydroxyacetone, or glyceric acid); the oxidation of aldehydes to form acids (e.g., the oxidation of formaldehyde to form formic acid, and the oxidation of furfural to form 2-furan carboxylic acid); the oxidation of tertiary amines to form secondary amines (e.g., the oxidation of nitrilotriacetic acid (“NTA”) to form iminodiacetic acid (“IDA”)); the oxidation of secondary amines to form primary amines (e.g., the oxidation of IDA to form glycine); and the oxidation of various acids (e.g., formic acid or acetic acid) to form carbon dioxide and water.
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Synthesis routes and methods II

Procedure details

A reaction vessel containing 5 g NaOH and 0.2 g sodium anthraquinone-2-sulphonate, AMS, Merck Co., in 150 ml of a solution of 80 mass-% of methanol in water, was kept at a temperature of 25° C. L-sorbose, Merck Co., (70 g/130 ml water) and NaOH (32 g/32 ml water) was added batchwise with 15 min intervals while mixing. Oxygen was added to the mixture and the reaction was continued for about 2 h. The major end product was L-xylonic acid, in addition, treonic acid, glyceric acid and glycolic acid were formed, as well as a large amount of formic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
H Habe, Y Shimada, T Yakushi, H Hattori… - Applied and …, 2009 - Am Soc Microbiol
… Recently, we have focused on the production of a glycerol derivative, glyceric acid (GA), using a bioprocess (Fig. 1) (9, 10). GA from an extract of Cynara scolymus leaves has liver …
Number of citations: 131 journals.asm.org
H Habe, T Fukuoka, D Kitamoto, K Sakaki - Applied Microbiology and …, 2009 - Springer
… This mini-review provides recent information about the biotechnological production of a glycerol derivative, d-glyceric acid (d-GA), and its possible applications. Little is known about GA …
Number of citations: 92 link.springer.com
S Sato - Journal of Oleo Science, 2021 - jstage.jst.go.jp
… Synthesis of dilinoleoyl-D-glyceric acid and evaluation of its … Stepwise synthesis of 2,3-O-dipalmitoyl-D-glyceric acid and … Microbial resolution of DL-glyceric acid for L-glyceric acid …
Number of citations: 10 www.jstage.jst.go.jp
LD Kohn, WB Jakoby - Journal of Biological Chemistry, 1968 - ASBMB
… conditions, glyceric acid was recovered between 200 and 240 ml of eluate, mesotartaric acid between 480 and 520 ml, and nn-tartaric acid between 530 and 580 ml. Glyceric acid was …
Number of citations: 60 www.jbc.org
P Fordham, M Besson, P Gallezot - Applied Catalysis A: General, 1995 - Elsevier
… of glycerol was selectively oxidised to glyceric acid, whereas on bismuth-promoted … , and glyceric acid, using a high catalyst/substrate ratio [3]. In the work described here, glyceric acid 1 …
Number of citations: 104 www.sciencedirect.com
F WOLD - The Journal of Organic Chemistry, 1961 - ACS Publications
… of L-glyceric acid 2-phosphate failed, and the product was … The product was indistinguishable from authentic n-glyceric acid 2… salt of L-glyceric acid 3-phosphate (1.8 g., 71%yield) was …
Number of citations: 20 pubs.acs.org
V Barbakadze, L Gogilashvili… - Natural product …, 2010 - journals.sagepub.com
… officinale [1,2], the compound identified in this research is a representative of natural polyethers with a 3-(3,4-dihydroxyphenyl)glyceric acid residue as the repeating unit (Figure 1). …
Number of citations: 34 journals.sagepub.com
CE Ballou, HOL Fischer - Journal of the American Chemical …, 1954 - ACS Publications
… -benzyl D-glyceric acid; (5) isolation of 3-O-benzyl D-glyceric acid as the crystalline calcium … -glyceric acid and its methyl ester were established by debenzylation to give D-glyceric acid …
Number of citations: 79 pubs.acs.org
V Barbakadze, AJJ Van Den Berg… - Chemistry of natural …, 2009 - Springer
Two high-molecular-weight (>1000 kDa) water-soluble biopolymers, the main component of which was poly[3-(3,4-dihydroxyphenyl)glyceric acid] or poly[oxy-1-carboxy-2-(3,4-…
Number of citations: 26 link.springer.com
R Rabson, NE Tolbert, PC Kearney - Archives of Biochemistry and …, 1962 - Elsevier
Distribution of C 14 in the C 3 compounds, phosphoglycerate, glycerate, alanine, and serine from five different species of plants was determined after 20 sec. of photosynthesis with C …
Number of citations: 156 www.sciencedirect.com

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